Ethyl 2-(4-amino-2-fluorophenoxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-amino-2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-2-14-10(13)6-15-9-4-3-7(12)5-8(9)11/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCDZWNHVWYSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Procedure :
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Ethyl 2-(2-fluoro-4-nitrophenoxy)acetate is dissolved in ethyl acetate or methanol.
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Pd/C (10 wt%) is added under a hydrogen atmosphere (1–3 bar).
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The reaction is stirred at room temperature for 5–6 hours, achieving >85% conversion.
Advantages :
Limitations :
Iron-Mediated Reduction with Ammonium Chloride (NH₄Cl/Fe)
Procedure :
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The nitro intermediate is suspended in a 1:1 ethanol-water mixture.
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Iron powder (3 equiv) and NH₄Cl (2 equiv) are added, and the mixture is refluxed for 4–6 hours.
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The product is extracted with ethyl acetate and crystallized, yielding 75–80% pure amine.
Mechanistic Insight :
NH₄Cl generates HCl in situ, protonating the nitro group to form nitronium ions, which are reduced by Fe(0) to Fe(II)/Fe(III) oxides. The overall reaction is:
Advantages :
Alternative Synthetic Routes
Direct Amination of Fluorinated Phenols
While less common, direct amination of 2-fluoro-4-hydroxyphenylacetate using ammonia or amines has been explored. However, this method suffers from low regioselectivity and competing side reactions, making it less viable.
Microwave-Assisted Synthesis
Recent studies suggest that microwave irradiation can reduce reaction times for both alkylation and reduction steps by 30–50%, though scalability remains a challenge.
Comparative Analysis of Key Methods
Purification and Characterization
-
Crystallization : Ethyl 2-(4-amino-2-fluorophenoxy)acetate forms reddish-brown crystals from ethyl acetate, as confirmed by single-crystal X-ray diffraction (triclinic system, space group Pī).
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Spectroscopic Data :
Industrial Considerations
For large-scale production, catalytic hydrogenation is preferred despite higher costs due to its reproducibility and ease of product isolation. In contrast, iron-mediated reduction generates metallic sludge, requiring additional waste treatment steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-2-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-2-fluorophenoxy)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(4-amino-2-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 2-(4-amino-2-fluorophenoxy)acetate, highlighting differences in substituents, physicochemical properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity and Bioactivity: The amino group in this compound enhances nucleophilicity, making it suitable for further functionalization (e.g., coupling reactions). In contrast, chloro or bromo substituents (e.g., in CAS 1247619-04-0) increase electrophilicity but may reduce solubility .
Synthetic Efficiency: Ethyl 2-(4-fluorophenoxy)acetate achieves a synthesis yield of 95.6% via optimized alkylation, whereas the amino-substituted analog (Ethyl 2-(4-aminophenoxy)acetate) requires a two-step nitro reduction and alkylation process with a lower yield (62%) .
Crystallographic and Intermolecular Interactions: Compounds like Ethyl 2-(2,4-difluorophenyl)acetate exhibit weak C-H⋯π and hydrogen-bonding interactions, influencing their packing efficiency and melting points. The target compound’s fluorine and amino groups may promote similar interactions, affecting crystallization behavior .
Biological Applications: Hydroxy-substituted derivatives (e.g., Ethyl 2-(3-amino-4-hydroxyphenyl)acetate) demonstrate antibacterial activity, highlighting the role of polar groups in bioactivity. The target compound’s amino and fluorine substituents may similarly enhance its pharmacokinetic profile .
Biological Activity
Ethyl 2-(4-amino-2-fluorophenoxy)acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.21 g/mol. The compound features an ethyl acetate moiety linked to a phenoxy group that contains an amino group and a fluorine atom, which can significantly influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with lipid bilayers. Additionally, the amino group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
Antidiabetic Properties
Recent studies have indicated that this compound serves as a building block for novel dual hypoglycemic agents. The compound has shown promise in activating both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial targets in managing diabetes. A study reported that derivatives synthesized from this compound exhibited significant hypoglycemic effects in vitro, suggesting its potential as a therapeutic agent for diabetes management .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The inhibition zones observed in agar diffusion assays indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Hypoglycemic Activity : A study synthesized this compound as part of a series aimed at developing dual-target antidiabetic agents. The synthesized compounds were evaluated for their ability to activate GK and PPARγ, showing promising results in lowering blood glucose levels in diabetic models .
- Antimicrobial Evaluation : In another study, derivatives of this compound were tested against several bacterial strains using the agar well diffusion method. The results indicated substantial inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 2-(4-amino-2-fluorophenoxy)acetate?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-amino-2-fluorophenol and ethyl chloroacetate under basic conditions. Key parameters include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) to enhance nucleophilicity .
- Temperature : Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation .
- Catalysis : Potassium carbonate or triethylamine is employed to deprotonate the phenolic hydroxyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .
Q. How can UV-vis spectroscopy be used to confirm the formation of this compound?
- Methodological Answer : UV-vis spectra (200–400 nm) are analyzed for characteristic absorption bands:
- Aromatic Systems : The fluorophenoxy group exhibits π→π* transitions near 260–280 nm .
- Amine Group : The 4-amino substituent may show n→π* transitions at ~300 nm. Compare with reference spectra of analogous compounds (e.g., ethyl 2-(2-chlorophenylcarbamoyl)phenoxyacetate) .
- Solvent Effects : Use ethyl acetate or acetonitrile for consistent baseline correction .
Q. What solvent systems are suitable for extracting and purifying this compound?
- Methodological Answer :
- Extraction : Ethyl acetate is preferred due to its moderate polarity, which efficiently dissolves aromatic esters without hydrolyzing the amino group .
- Partitioning : Adjust pH to 7–8 to retain the compound in the organic phase during aqueous workup .
- Chromatography : Use a gradient of ethyl acetate/hexane (20–50%) for silica-based separations .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) for single-crystal diffraction. Orthorhombic or monoclinic systems are common for similar esters .
- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters for non-H atoms. Hydrogen bonding (e.g., N–H···O) can stabilize crystal packing .
- Validation : Check R-factor convergence (<0.05) and verify geometry using PLATON/ADDSYM .
Q. How to address contradictions in NMR and GC-MS data during purity assessment?
- Methodological Answer :
- NMR Analysis : Detect residual solvents (e.g., DMSO-d6) or synthetic intermediates via ¹H/¹³C NMR. For example, ester carbonyl signals appear at ~170 ppm in ¹³C NMR .
- GC-MS Cross-Validation : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Monitor molecular ion peaks (e.g., m/z 213 for the parent ion) and compare fragmentation patterns with libraries .
- Quantitative Discrepancies : Reconcile purity differences by combining HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection .
Q. What strategies improve the stability of this compound in biological assays?
- Methodological Answer :
- pH Control : Buffer solutions (pH 6–7.4) minimize ester hydrolysis. Avoid strongly acidic/basic conditions .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the fluorophenoxy group .
- Cyclodextrin Complexation : Form inclusion complexes with β-cyclodextrin (1:1 molar ratio) to enhance aqueous solubility and stability, confirmed via phase-solubility studies .
Q. How to analyze intermolecular interactions using computational modeling?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., enzymes). The fluorophenyl group may engage in hydrophobic interactions, while the ester moiety participates in hydrogen bonding .
- Thermodynamic Data : Compute Gibbs free energy (ΔG) of reactions using Gaussian09 to predict feasibility of derivatization pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
